2-(3,4-Dimethylbenzyl)-1-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylbenzyl)-1-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. The compound features a benzyl group substituted with two methyl groups at the 3 and 4 positions, attached to a piperazine ring that is further substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylbenzyl)-1-methylpiperazine typically involves the reaction of 3,4-dimethylbenzyl chloride with 1-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylbenzyl)-1-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl groups can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced piperazine derivatives
Substitution: Formation of substituted benzyl piperazines
Scientific Research Applications
2-(3,4-Dimethylbenzyl)-1-methylpiperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylbenzyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A piperazine derivative with a benzyl group attached to the nitrogen atom.
1-Methyl-4-benzylpiperazine: Similar structure but with a different substitution pattern on the piperazine ring.
3,4-Dimethylbenzylamine: Contains the same benzyl group but with an amine instead of a piperazine ring.
Uniqueness
2-(3,4-Dimethylbenzyl)-1-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylbenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)methyl]-1-methylpiperazine |
InChI |
InChI=1S/C14H22N2/c1-11-4-5-13(8-12(11)2)9-14-10-15-6-7-16(14)3/h4-5,8,14-15H,6-7,9-10H2,1-3H3 |
InChI Key |
FJIJERZQJNBFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CNCCN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.